molecular formula C8H6N4O B3378866 2-(Azidomethyl)-1,3-benzoxazole CAS No. 148859-40-9

2-(Azidomethyl)-1,3-benzoxazole

Cat. No.: B3378866
CAS No.: 148859-40-9
M. Wt: 174.16 g/mol
InChI Key: UIYTUCOKYXTMBP-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1,3-benzoxazole is an organic compound characterized by the presence of an azidomethyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3-benzoxazole typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-benzoxazole, a heterocyclic compound.

    Introduction of Azidomethyl Group: The azidomethyl group is introduced via a nucleophilic substitution reaction. This is often achieved by reacting 1,3-benzoxazole with a suitable azidomethylating agent, such as chloromethyl azide, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the azide group. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. The reaction temperature is typically maintained at low to moderate levels to ensure the stability of the azide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

    Safety Measures: Due to the potentially explosive nature of azides, strict safety protocols are followed during the synthesis and handling of the compound

Properties

IUPAC Name

2-(azidomethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-12-10-5-8-11-6-3-1-2-4-7(6)13-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYTUCOKYXTMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 8.34 g (49.8 mmol) of 2-chloro-N-(2-hydroxyphenyl)acetamide (PREPARATION 4) and 0.75 g (5 mmol) of sodium iodide in 25 ml of DMSO were added 3.56 g (5.47 mmol) of sodium azide. A moderate exotherm ensued. After stirring for 30 min the reaction was partitioned between ethyl ether and saline. The organic layers were dried over magnesium sulfate and concentrated. The crude product was chromatographed on silica gel (700 ml) eluting with ethyl acetate/hexane (5/95), the appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 4.60, 7.39, 7.56, 7.76 δ.
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)-1,3-benzoxazole
Reactant of Route 2
2-(Azidomethyl)-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
2-(Azidomethyl)-1,3-benzoxazole
Reactant of Route 4
2-(Azidomethyl)-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
2-(Azidomethyl)-1,3-benzoxazole
Reactant of Route 6
2-(Azidomethyl)-1,3-benzoxazole

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